molecular formula C12H20N4O2 B1353059 N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Cat. No. B1353059
M. Wt: 252.31 g/mol
InChI Key: PDMRSMIOJCKMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N(1)-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-N-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C12H20N4O2/c1-3-15(4-2)8-7-14-12-6-5-10(16(17)18)9-11(12)13/h5-6,9,14H,3-4,7-8,13H2,1-2H3

InChI Key

PDMRSMIOJCKMCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N′-(2,4-Dinitro-phenyl)-N,N-diethyl-ethane-1,2-diamine 3a (0.63 g, 2.322 mmol) was dissolved in anhydrous EtOH (9 mL) in a 2 neck 100 mL argon purged flask. The reaction vessel was fitted with a condenser and dropping funnel and heated in an oil bath to 65° C. H2O (7.5 mL), EtOH (15 mL) and aqueous (NH4)2S (50 wt %, 1.064 g, 7.807 mmol) were charged to the dropping funnel and added to the hot reaction mixture dropwise over 30 minutes. The reaction was heated at 65-70° C. for 2 hours then cooled to room temperature overnight. Mixture was acidified by the addition of aqueous 1M HCl to adjust pH to 0-1. The reaction mixture was filtered to remove any insoluble material and the filtrate was concentrated under reduced pressure to remove EtOH. The resulting aqueous solution was basified by the addition of aqueous 2M ammonium hydroxide solution to adjust pH to 9-10. The aqueous solution was diluted with dichloromethane and transferred to a separatory funnel and the organic layer collected. The aqueous layer was further extracted with dichloromethane and the combined organic layers were washed with H2O, brine, and dried over magnesium sulphate, filtered and concentrated to afford a dark red oil. The product was purified using silica gel dry column chromatography with a solvent system of (5% 2M NH3 in methanol/95% dichloromethane) to afford an orange oil/solid 4a N1-(2-Diethylamino-ethyl)-4-nitro-benzene-1,2-diamine. Yield: 0.476 grams (84.5%). 1H NMR (DMSO) δ 0.96 (t, 6H, J=7.1), 2.52 (m, 4H), 2.62 (t, 2H, J=6.8), 3.24 (m, 2H), 5.09 (br s, 2H), 5.82 (br s, 1H), 6.49 (d, 1H, J=8.9), 7.42 (d, 1H, J=2.6), 7.53 (dd, 1H, J=8.9, 2.6); MS (ESI): 253 (MH+, 100%)
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S
Quantity
1.064 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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